N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a naphthalene sulfonyl group, a piperazine ring, and a methylphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylphenylamine with 2-chloroethylamine to form an intermediate, which is then reacted with 4-(naphthalene-2-sulfonyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
N’-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-1-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
- N-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-3-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
Uniqueness
N’-(4-METHYLPHENYL)-N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the naphthalene-2-sulfonyl group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C25H28N4O4S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C25H28N4O4S/c1-19-6-9-22(10-7-19)27-25(31)24(30)26-12-13-28-14-16-29(17-15-28)34(32,33)23-11-8-20-4-2-3-5-21(20)18-23/h2-11,18H,12-17H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
FWXCOSJEKLPSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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